AZD4320

Bcl-2 Bcl-xL BH3 mimetic

AZD4320 is a rationally engineered dual Bcl-2/Bcl-xL inhibitor delivering nanomolar binding affinity comparable to navitoclax, yet optimized for intermittent IV dosing that permits platelet recovery between doses. Unlike Bcl-2-selective venetoclax, AZD4320 retains full activity against Bcl-xL-dependent tumors and venetoclax-resistant malignancies driven by Bcl-xL upregulation. In RS4;11 xenograft models, once-weekly IV dosing at 20 mg/kg achieves complete and sustained tumor regression (>24 days). The transient, reversible thrombocytopenia profile makes AZD4320 the superior research tool for PK/PD studies that decouple anti-tumor efficacy from on-target platelet toxicity.

Molecular Formula C45H48ClF3N4O7S3
Molecular Weight 945.5 g/mol
CAS No. 1357576-48-7
Cat. No. B605761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD4320
CAS1357576-48-7
SynonymsAZD-4320;  AZD 4320;  AZD4320.
Molecular FormulaC45H48ClF3N4O7S3
Molecular Weight945.5 g/mol
Structural Identifiers
SMILESCN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
InChIInChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1
InChIKeyUNEJSHNDABUZNY-UJNHCCGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD4320 (CAS 1357576-48-7) – A Dual Bcl-2/Bcl-xL BH3 Mimetic with Differentiated Thrombocytopenia Risk Profile


AZD4320 is a potent, small-molecule BH3 mimetic that acts as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL [1]. It was developed via structure-based chemistry to achieve nanomolar binding affinity for both targets, comparable to the first-generation dual inhibitor navitoclax (ABT-263), but with physicochemical properties that enable intravenous (IV) administration and a pharmacologically distinct thrombocytopenia profile [2]. AZD4320 induces caspase-dependent apoptosis in a broad range of hematologic cancer cell lines and patient-derived models, with demonstrable activity in venetoclax-resistant contexts [3].

Why AZD4320 (CAS 1357576-48-7) Cannot Be Replaced by Venetoclax or Navitoclax


Interchanging AZD4320 with Bcl-2-selective venetoclax or the first-generation dual inhibitor navitoclax is not supported by experimental data due to fundamental differences in target engagement, resistance profile, and safety pharmacology. Venetoclax lacks Bcl-xL inhibitory activity, rendering it ineffective in Bcl-xL-dependent malignancies and in settings where Bcl-xL upregulation drives acquired resistance [1]. Navitoclax, while a potent dual inhibitor, is limited clinically by dose-limiting thrombocytopenia due to its oral, continuous exposure profile [2]. AZD4320 was specifically engineered to maintain dual Bcl-2/Bcl-xL potency while enabling an intermittent IV dosing schedule that permits platelet recovery, thereby mitigating the thrombocytopenia that has hindered broader clinical use of oral navitoclax [3].

Quantitative Evidence Guide: Key Performance Differentiators for AZD4320 vs. Venetoclax and Navitoclax


Dual Bcl-2/Bcl-xL Inhibition with Potency Comparable to Navitoclax but IV-Compatible Physicochemical Properties

AZD4320 demonstrates nanomolar binding affinity for both Bcl-2 and Bcl-xL, similar to the first-generation dual inhibitor navitoclax (ABT-263) [1]. However, AZD4320 possesses physicochemical properties optimized for intravenous (IV) bolus administration, which is not feasible with navitoclax [1]. This pharmacokinetic distinction enables an intermittent dosing strategy designed to mitigate thrombocytopenia.

Bcl-2 Bcl-xL BH3 mimetic dual inhibitor intravenous

Enhanced Activity in Primary AML Patient Samples vs. Bcl-2-Selective Venetoclax

In ex vivo testing of primary acute myeloid leukemia (AML) patient samples, AZD4320 exhibited significantly enhanced cytotoxic activity compared to the Bcl-2-selective inhibitor venetoclax [1]. This differential sensitivity is attributed to the concurrent inhibition of Bcl-xL, which is frequently co-expressed and contributes to intrinsic or adaptive resistance to venetoclax monotherapy in AML [1].

AML acute myeloid leukemia patient-derived venetoclax Bcl-xL

Maintained Potency in Venetoclax-Resistant ABC-DLBCL Cell Lines

AZD4320 maintains potent anti-proliferative and pro-apoptotic activity in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) cell lines that have acquired resistance to venetoclax [1]. In contrast, venetoclax shows markedly reduced efficacy in this setting. This indicates that Bcl-xL inhibition provided by AZD4320 can overcome a common mechanism of resistance to selective Bcl-2 inhibition.

DLBCL venetoclax resistance Bcl-xL drug resistance

Rapid Apoptosis Induction (Caspase-3 Cleavage) in B-ALL Cells

AZD4320 induces rapid and robust apoptosis in the Bcl-2-addicted B-ALL cell line RS4;11, with a caspase-3 cleavage EC50 value of 10 nM [1]. This rapid kinetics profile (6h caspase activation) is characteristic of potent, on-target BH3 mimetic activity and compares favorably to the slower apoptosis induction often observed with selective inhibitors in certain contexts.

apoptosis caspase-3 B-ALL kinetics RS4;11

Transient Thrombocytopenia with Platelet Recovery vs. Dose-Limiting Toxicity of Navitoclax

A single intravenous bolus dose of AZD4320 in preclinical models induces a transient drop in platelet counts, which recovers to baseline levels in less than one week [1]. Pharmacokinetic/pharmacodynamic (PK/PD) modeling confirms that an intermittent, once-weekly IV dosing schedule can achieve sustained tumor Bcl-2/Bcl-xL inhibition while allowing sufficient time for platelet recovery between doses, thereby circumventing the dose-limiting thrombocytopenia that has restricted the clinical utility of the continuous oral dosing regimen of navitoclax [1].

thrombocytopenia platelet toxicity PK/PD navitoclax

Recommended Research Applications for AZD4320 Based on Verified Comparative Evidence


Evaluating Dual Bcl-2/Bcl-xL Inhibition in Venetoclax-Resistant Hematologic Malignancies

AZD4320 is optimally suited for preclinical studies investigating overcoming resistance to selective Bcl-2 inhibition. The evidence demonstrating maintained potency in venetoclax-resistant ABC-DLBCL cell lines [1] and enhanced activity in primary AML patient samples compared to venetoclax [2] directly supports its use in models where Bcl-xL upregulation or co-dependency limits venetoclax efficacy. Researchers should prioritize AZD4320 when the experimental goal is to assess the functional contribution of Bcl-xL to therapeutic resistance.

Investigating Thrombocytopenia Mitigation Strategies in Dual Bcl-2/Bcl-xL Targeting

Given the well-characterized transient thrombocytopenia and platelet recovery profile [2], AZD4320 serves as a critical research tool for understanding the pharmacodynamics of Bcl-xL inhibition on platelet survival. It is the compound of choice for studies aiming to decouple anti-tumor efficacy from on-target platelet toxicity, particularly in PK/PD modeling and intermittent dosing schedule optimization experiments, where navitoclax is limited by its continuous exposure-driven thrombocytopenia.

In Vivo Xenograft Studies Requiring Sustained Tumor Regression with Manageable Toxicity

For in vivo efficacy studies in hematologic xenograft models (e.g., RS4;11 B-ALL), AZD4320 enables the investigation of dual Bcl-2/Bcl-xL blockade with a once-weekly IV dosing regimen that achieves complete and sustained (>24 days) tumor regression at well-tolerated doses (e.g., 20 mg/kg IV) [3]. This contrasts with navitoclax, which often requires complex dosing schedules or co-administration strategies to mitigate thrombocytopenia, potentially confounding efficacy readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD4320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.